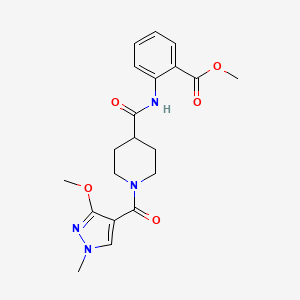

methyl 2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)benzoate is a useful research compound. Its molecular formula is C20H24N4O5 and its molecular weight is 400.435. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

The presence of a methoxy group and a pyrazole ring in its structure suggests that it might interact with its targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Biochemical Pathways

The compound could potentially affect various biochemical pathways due to its complex structure. Without knowledge of its specific targets, it’s challenging to predict the exact pathways it might influence .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. Its bioavailability, half-life, metabolism, and excretion would need to be determined through experimental studies .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its complex structure, it could potentially have multiple effects depending on its targets and the biochemical pathways it influences .

Biological Activity

Methyl 2-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamido)benzoate, a compound with the CAS number 1396887-26-5, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N5O3, with a molecular weight of 343.4 g/mol. The structure includes a methoxy group, a pyrazole ring, and a piperidine moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H21N5O3 |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 1396887-26-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include forming the pyrazole ring through cyclocondensation reactions, followed by the introduction of the piperidine and benzoate components through carboxamide formation. Specific reagents and conditions are critical for each synthetic step to ensure high yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The mechanism involves modulating key signaling pathways associated with cell proliferation and survival:

- Cytotoxicity : The compound exhibited better cytotoxicity compared to standard chemotherapeutic agents like bleomycin.

- Mechanism of Action : It likely inhibits enzymes involved in cell cycle regulation, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of pyrazole compounds can exhibit significant antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that the compound may possess neuroprotective effects. Studies on similar piperidine derivatives indicate potential inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment . This inhibition could enhance cholinergic neurotransmission, providing symptomatic relief in neurodegenerative conditions.

Case Studies and Research Findings

- Cytotoxicity Study : A study on FaDu cells demonstrated that this compound induced apoptosis at concentrations as low as 10 µM, with IC50 values significantly lower than those of conventional chemotherapeutics .

- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, suggesting its potential as an alternative antimicrobial agent .

- Neuroprotective Mechanism : Research involving piperidine derivatives indicated that compounds similar to this compound could inhibit AChE with IC50 values around 50 nM, showcasing their potential in treating Alzheimer's disease .

Properties

IUPAC Name |

methyl 2-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5/c1-23-12-15(18(22-23)28-2)19(26)24-10-8-13(9-11-24)17(25)21-16-7-5-4-6-14(16)20(27)29-3/h4-7,12-13H,8-11H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGRTLPQIHECRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.